molecular formula C9H12ClNO2 B3264819 Methyl 4-methoxybenzimidate hydrochloride CAS No. 39739-49-6

Methyl 4-methoxybenzimidate hydrochloride

Cat. No. B3264819
Key on ui cas rn: 39739-49-6
M. Wt: 201.65 g/mol
InChI Key: NIFOAQNRXZPXMI-UHFFFAOYSA-N
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Patent
US05589477

Procedure details

25 g of anisonitril was dissolved in 250 ml of methanol. After saturation with hydrogen chloride gas under cooling in ice-water and stirring, the solution was stirred at room temperature for 15 hours. Then, methanol was evaporated in vacuo. Ether was added to the residue and the crystals were filtered off and dried. Whereby 35.9 g of the desired substance was obtained as white crystals. Melting point is 111° to 112° C. (Decomposition).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:10])[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[ClH:11].[CH3:12][OH:13]>>[ClH:11].[CH3:12][O:13][C:1](=[NH:10])[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)#N
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
Then, methanol was evaporated in vacuo
ADDITION
Type
ADDITION
Details
Ether was added to the residue
FILTRATION
Type
FILTRATION
Details
the crystals were filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Whereby 35.9 g of the desired substance was obtained as white crystals

Outcomes

Product
Name
Type
Smiles
Cl.COC(C1=CC=C(C=C1)OC)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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